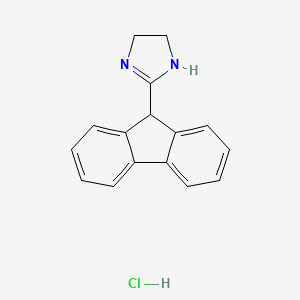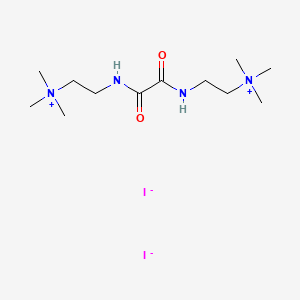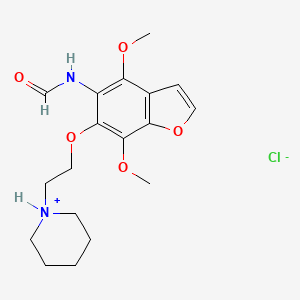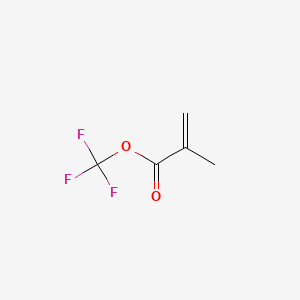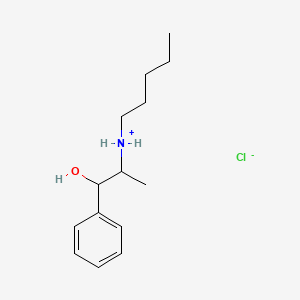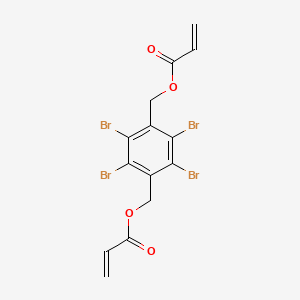
(Tetrabromo-1,4-phenylene)bismethylene diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrabromo-1,4-phenylene)bismethylene diacrylate typically involves the bromination of 1,4-dimethoxybenzene followed by esterification with acryloyl chloride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(Tetrabromo-1,4-phenylene)bismethylene diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can convert it to less brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Tetrabromo-1,4-phenylene)bismethylene diacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Tetrabromo-1,4-phenylene)bismethylene diacrylate involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which in turn inhibit the free radical chain reactions involved in combustion . This makes it an effective flame retardant .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in similar applications but has different chemical properties.
Uniqueness
(Tetrabromo-1,4-phenylene)bismethylene diacrylate is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties . Its ability to undergo various chemical reactions also makes it versatile for different applications .
Propiedades
Número CAS |
59447-51-7 |
|---|---|
Fórmula molecular |
C14H10Br4O4 |
Peso molecular |
561.8 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrabromo-4-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C14H10Br4O4/c1-3-9(19)21-5-7-11(15)13(17)8(14(18)12(7)16)6-22-10(20)4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
OAQSIWNVYHCDOW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)COC(=O)C=C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
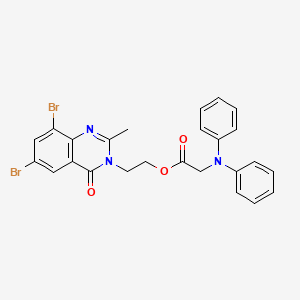
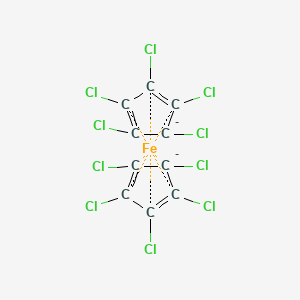
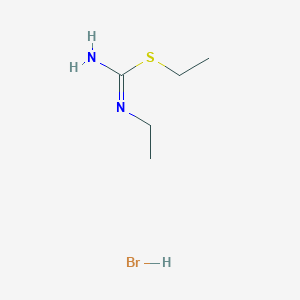
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
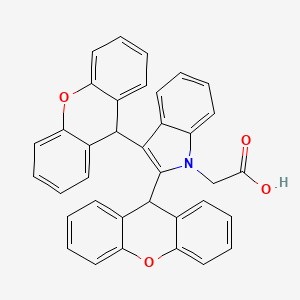
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
